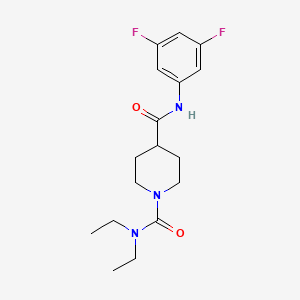![molecular formula C19H18N2O5 B5348120 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5348120.png)
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide, also known as PXS-4728A, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key regulator of glucose homeostasis, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).
Mecanismo De Acción
DPP-4 is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn stimulate insulin secretion, inhibit glucagon secretion, and promote satiety. 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide is a competitive inhibitor of DPP-4, and has been shown to increase GLP-1 and GIP levels in both animal models and humans.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DPP-4. By increasing GLP-1 and GIP levels, this compound promotes insulin secretion, inhibits glucagon secretion, and reduces food intake. In animal models of T2DM, this compound has been shown to improve glucose tolerance, increase beta-cell mass and function, and reduce hepatic glucose production. In clinical trials, this compound has been shown to reduce HbA1c levels, improve beta-cell function, and enhance insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide for lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other peptidases. Another advantage is its favorable safety profile, which has been demonstrated in clinical trials. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models or humans. Another limitation is the lack of long-term safety data, which is a concern for any new drug.
Direcciones Futuras
There are several future directions for research on 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide. One area of interest is the potential use of the drug in combination with other antidiabetic agents, such as metformin or insulin. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Additionally, the role of this compound in the treatment of other metabolic disorders, such as obesity or nonalcoholic fatty liver disease, could be explored. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of T2DM and other metabolic disorders.
Métodos De Síntesis
The synthesis of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide moiety, which is achieved through a condensation reaction between 2-furoic acid and 2-aminomethylpyridine. The resulting intermediate is then subjected to a series of transformations, including protection and deprotection steps, to yield the final product.
Aplicaciones Científicas De Investigación
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide has been extensively studied in preclinical and clinical settings for its potential as a treatment for T2DM. In a randomized, double-blind, placebo-controlled phase 2a trial, this compound was shown to significantly reduce HbA1c levels in patients with T2DM, with a favorable safety profile. The drug has also been shown to improve beta-cell function and insulin sensitivity in animal models of T2DM.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-6-2-3-7-16(15)26-19-13(5-4-10-20-19)11-21-18(23)17-9-8-14(12-22)25-17/h2-10,22H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGYAUMLSRGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5348047.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5348055.png)
![6-tert-butyl-N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5348060.png)
![2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5348063.png)
![2-(2-chloro-4-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5348070.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5348074.png)
![3-biphenyl-4-yl-5-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348085.png)

![2-[(2-aminophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5348097.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)